TAK1 Potency and CYP2C9 Selectivity
N-(4-fluorophenyl)azepane-1-sulfonamide demonstrates potent inhibition of the TAK1-TAB1 kinase complex with an IC₅₀ of 37 nM [1]. When evaluated against cytochrome P450 2C9 (CYP2C9) in liver microsomes, the compound exhibits substantially weaker inhibition with an IC₅₀ of 3.5 μM (3,500 nM) [1]. This yields a TAK1/CYP2C9 selectivity index of approximately 95-fold, indicating preferential engagement of the intended kinase target over this major drug-metabolizing enzyme.
| Evidence Dimension | Enzyme inhibition (IC₅₀) |
|---|---|
| Target Compound Data | TAK1: 37 nM; CYP2C9: 3,500 nM |
| Comparator Or Baseline | Same compound tested across two enzyme assays in the same curated dataset |
| Quantified Difference | TAK1/CYP2C9 selectivity ratio = 94.6-fold |
| Conditions | TAK1: N-terminal His-tagged human TAK1 (1-303 aa)/human TAB1 (437-504 aa) in baculovirus expression system. CYP2C9: liver microsomes (unknown origin) with sulfaphenazole substrate, 5 min preincubation. |
Why This Matters
This selectivity profile reduces the probability of CYP-mediated metabolic interference or drug-drug interaction artifacts in cell-based and in vivo studies, supporting more interpretable downstream results.
- [1] BindingDB. BDBM50529793 (CHEMBL4586372). IC₅₀ = 37 nM (TAK1); IC₅₀ = 3.50E+3 nM (CYP2C9). Chung-Ang University, curated by ChEMBL. View Source
